An In-depth Technical Guide to N-Furfuryl-p-toluidine: Chemical Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to N-Furfuryl-p-toluidine: Chemical Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a representative synthetic protocol for N-Furfuryl-p-toluidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Identity and Structure
N-Furfuryl-p-toluidine, systematically named N-(furan-2-ylmethyl)-4-methylaniline, is an aromatic secondary amine. Its molecular structure incorporates a furan ring linked via a methylene bridge to the nitrogen atom of p-toluidine.
The canonical SMILES representation of the molecule is CC1=CC=C(C=C1)NCC2=CC=CO2[1].
Physicochemical Properties
While specific experimental data for N-Furfuryl-p-toluidine is limited in publicly accessible literature, a combination of computed properties and data for its key precursor, p-toluidine, provides valuable insights. All quantitative data is summarized in the tables below for clarity and ease of comparison.
Table 1: Chemical Identifiers and Computed Properties of N-Furfuryl-p-toluidine
| Identifier/Property | Value | Reference |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | [1] |
| Synonyms | N-(p-Tolyl)furfurylamine | [1] |
| CAS Number | 3139-27-3 | [1] |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Exact Mass | 187.099714038 Da | [1] |
| XLogP3-AA (Computed) | 2.9 | [1] |
| Topological Polar Surface Area | 25.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Table 2: Experimental Properties of p-Toluidine (Precursor)
| Property | Value | Reference |
| CAS Number | 106-49-0 | [2] |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Melting Point | 44 °C (111 °F) | [2] |
| Boiling Point | 200 °C (392 °F) | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Density | 1.046 g/cm³ | [2] |
Synthesis and Analysis: Experimental Protocols
A prevalent and efficient method for the synthesis of N-substituted furfurylamines is through the reductive amination of furfural. The following protocol is a representative methodology based on established chemical principles for this reaction class[3][4][5].
Synthesis Protocol: Reductive Amination
Objective: To synthesize N-Furfuryl-p-toluidine from furfural and p-toluidine via a two-step, one-pot reductive amination.
Materials:
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Furfural (99%)
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p-Toluidine (99%)
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Methanol (Anhydrous)
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Sodium Borohydride (NaBH₄)
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Glacial Acetic Acid
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Dichloromethane (DCM)
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Magnesium Sulfate (Anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Imine Formation:
-
In a 250 mL round-bottom flask, dissolve p-toluidine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add furfural (1 equivalent) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred for 2-4 hours at room temperature to facilitate the formation of the intermediate imine (Schiff base). Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction to the Amine:
-
Once imine formation is complete, cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-Furfuryl-p-toluidine can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and purity of the synthesized N-Furfuryl-p-toluidine.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable for the analysis of aromatic amines.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: Increase to 280 °C at a rate of 10 °C/min.
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Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
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The retention time of the peak corresponding to N-Furfuryl-p-toluidine should be consistent.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 187, corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns should be analyzed to confirm the structure.
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Workflow and Pathway Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of N-Furfuryl-p-toluidine via reductive amination.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities or associated signaling pathways of N-Furfuryl-p-toluidine. However, the furan moiety is present in numerous biologically active compounds, exhibiting a wide range of effects including anti-inflammatory and antimicrobial properties[6]. The p-toluidine component is a known metabolite and its toxicological profile has been studied[7]. Further research is required to elucidate the specific biological role, if any, of N-Furfuryl-p-toluidine.
Safety and Handling
N-Furfuryl-p-toluidine should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times[8][9]. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The precursor, p-toluidine, is classified as toxic and may cause skin sensitization[10].
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. N-Furfuryl-p-toluidine | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Toluidine | 106-49-0 [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
